molecular formula C28H33N3O4 B3974317 N-benzyl-N-(2-phenylethyl)-1-(2-pyridinylmethyl)-4-piperidinamine oxalate

N-benzyl-N-(2-phenylethyl)-1-(2-pyridinylmethyl)-4-piperidinamine oxalate

Cat. No. B3974317
M. Wt: 475.6 g/mol
InChI Key: LHGITTHZVQUZIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-N-(2-phenylethyl)-1-(2-pyridinylmethyl)-4-piperidinamine oxalate, also known as BEP, is a synthetic compound that belongs to the family of piperidinamines. It has been extensively studied for its potential use as a drug in various scientific research applications.

Mechanism of Action

N-benzyl-N-(2-phenylethyl)-1-(2-pyridinylmethyl)-4-piperidinamine oxalate acts as a selective dopamine and serotonin reuptake inhibitor, which means that it blocks the reuptake of these neurotransmitters, leading to an increase in their concentration in the synaptic cleft. This, in turn, leads to an increase in the activation of dopamine and serotonin receptors, resulting in the observed physiological and biochemical effects.
Biochemical and Physiological Effects:
This compound has been shown to have significant effects on various physiological and biochemical processes. It has been shown to increase locomotor activity, induce hyperthermia, and increase heart rate and blood pressure. It has also been shown to increase the release of dopamine and serotonin in various brain regions, including the striatum, nucleus accumbens, and prefrontal cortex.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-benzyl-N-(2-phenylethyl)-1-(2-pyridinylmethyl)-4-piperidinamine oxalate in lab experiments is its ability to selectively target dopamine and serotonin neurotransmission, making it a useful tool for studying the role of these neurotransmitters in various physiological and behavioral processes. However, one limitation of using this compound is its potential for abuse and addiction, which may limit its use in certain research applications.

Future Directions

For the study of N-benzyl-N-(2-phenylethyl)-1-(2-pyridinylmethyl)-4-piperidinamine oxalate include investigating its potential use in the treatment of drug addiction and its effects on other neurotransmitter systems.

Scientific Research Applications

N-benzyl-N-(2-phenylethyl)-1-(2-pyridinylmethyl)-4-piperidinamine oxalate has been studied for its potential use in various scientific research applications, including neuropharmacology, behavioral pharmacology, and drug addiction research. It has been shown to have significant effects on the central nervous system, particularly in the regulation of dopamine and serotonin neurotransmission. This compound has also been studied for its potential use in the treatment of drug addiction, as it has been shown to reduce the reinforcing effects of drugs of abuse.

properties

IUPAC Name

N-benzyl-N-(2-phenylethyl)-1-(pyridin-2-ylmethyl)piperidin-4-amine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31N3.C2H2O4/c1-3-9-23(10-4-1)14-20-29(21-24-11-5-2-6-12-24)26-15-18-28(19-16-26)22-25-13-7-8-17-27-25;3-1(4)2(5)6/h1-13,17,26H,14-16,18-22H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHGITTHZVQUZIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N(CCC2=CC=CC=C2)CC3=CC=CC=C3)CC4=CC=CC=N4.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H33N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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